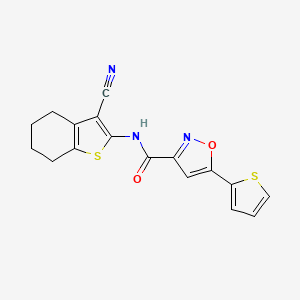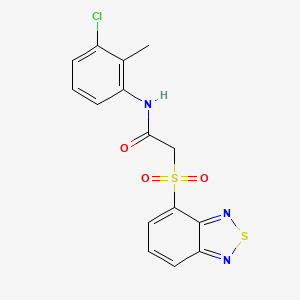![molecular formula C24H20ClN3OS B11435705 (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11435705.png)
(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-(4-chlorobenzoyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzoyl group, and a thieno-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-(4-chlorobenzoyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]naphthyridine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[2,3-b]naphthyridine core.
Addition of the Chlorobenzoyl Group: The chlorobenzoyl group is added via an acylation reaction, typically using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(4-chlorobenzoyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for nucleophilic substitution, and chlorobenzoyl chloride for acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Benzyl-2-(4-chlorobenzoyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-2-(4-chlorobenzoyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzoyl Chloride: Used in organic synthesis and has similar acylation properties.
2-Chlorobenzyl Chloride: Another chlorinated aromatic compound with similar reactivity.
Uniqueness
6-Benzyl-2-(4-chlorobenzoyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[2,3-b]naphthyridine core with benzyl and chlorobenzoyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20ClN3OS |
|---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H20ClN3OS/c25-18-8-6-16(7-9-18)22(29)23-21(26)19-12-17-14-28(13-15-4-2-1-3-5-15)11-10-20(17)27-24(19)30-23/h1-9,12H,10-11,13-14,26H2 |
InChI Key |
LDZZMZMQFXPGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]acetamide](/img/structure/B11435624.png)
![6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11435637.png)
![N-(4-fluorophenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11435642.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11435660.png)

![8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435671.png)


![N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11435680.png)

![3-(2,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435689.png)
![7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11435696.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B11435698.png)
![N-(2-furylmethyl)-N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B11435704.png)
